molecular formula C11H15NO3 B5313854 N-(3,4-Dimethoxy-alpha-methylbenzyl)formamide

N-(3,4-Dimethoxy-alpha-methylbenzyl)formamide

Cat. No.: B5313854
M. Wt: 209.24 g/mol
InChI Key: ACEUTAWLNLAACA-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxy-alpha-methylbenzyl)formamide is an organic compound with the molecular formula C11H15NO3 It is characterized by the presence of a formamide group attached to a benzyl ring substituted with two methoxy groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxy-alpha-methylbenzyl)formamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine to form the corresponding imine, which is then reduced to the amine. This amine is subsequently reacted with formic acid or formic acid derivatives to yield the final formamide product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxy-alpha-methylbenzyl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamide group to an amine group.

    Substitution: The methoxy groups on the benzyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of catalysts or under specific pH conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,4-Dimethoxy-alpha-methylbenzyl)formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(3,4-Dimethoxy-alpha-methylbenzyl)formamide exerts its effects depends on its interaction with molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The methoxy and methyl groups on the benzyl ring can affect the compound’s lipophilicity and binding affinity, modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxybenzyl)formamide
  • N-(3,4-Dimethoxyphenyl)formamide
  • N-(3,4-Dimethoxy-alpha-methylphenethyl)formamide

Uniqueness

N-(3,4-Dimethoxy-alpha-methylbenzyl)formamide is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(12-7-13)9-4-5-10(14-2)11(6-9)15-3/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEUTAWLNLAACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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